Polypharmacology: sEH Inhibition & Absence of PPARγ Activation
In a comparative polypharmacology screen of CysLT1 antagonists, pranlukast exhibited distinct off-target activity at soluble epoxide hydrolase (sEH) with an IC50 of 14.1 μM, compared to montelukast (1.9 μM) and zafirlukast (0.8 μM) [1]. Critically, unlike both montelukast and zafirlukast, pranlukast demonstrated no detectable activation of PPARγ in reporter gene assays [1]. This functional selectivity at the nuclear receptor level establishes pranlukast as the preferred tool compound for studies requiring CysLT1 blockade without confounding PPARγ-mediated transcriptional effects.
| Evidence Dimension | sEH enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 14.1 μM |
| Comparator Or Baseline | Montelukast IC50 = 1.9 μM; Zafirlukast IC50 = 0.8 μM |
| Quantified Difference | 7.4-fold weaker than montelukast; 17.6-fold weaker than zafirlukast |
| Conditions | Human recombinant sEH enzyme assay |
Why This Matters
Procurement of pranlukast is scientifically justified when experimental design requires CysLT1 antagonism without the confounding variable of PPARγ activation, a property absent in montelukast and zafirlukast.
- [1] Göbel T, Diehl O, Heering J, Merk D, Angioni C, Wittmann SK, Buscató E, Kottke R, Weizel L, Schader T, Maier TJ, Geisslinger G, Schubert-Zsilavecz M, Steinhilber D, Proschak E, Kahnt AS. Zafirlukast is a dual modulator of soluble epoxide hydrolase and PPARγ. Front Pharmacol. 2019;10:263. View Source
